2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4
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Overview
Description
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a synthetic compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C29H21Cl315N4O8 and a molecular weight of 663.83 .
Preparation Methods
The preparation of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves multiple synthetic routes and reaction conditions. The compound is synthesized by introducing 4-chlorobenzoyl groups at the 2’, 3’, and 5’ positions of 5-Azacytidine. The reaction conditions typically involve the use of reagents such as 4-chlorobenzoyl chloride and a base like pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the 4-chlorobenzoyl groups, yielding 5-Azacytidine derivatives.
Substitution: The 4-chlorobenzoyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting DNA methyltransferases, leading to the demethylation of DNA and subsequent activation of tumor suppressor genes. This mechanism is particularly relevant in the context of cancer research, where the compound is studied for its potential to reverse abnormal DNA methylation patterns .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 can be compared with other similar compounds, such as:
5-Azacytidine: The parent compound, which lacks the 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-benzoyl 5-Azacytidine: A similar compound with benzoyl groups instead of 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-(4-methylbenzoyl) 5-Azacytidine: A derivative with 4-methylbenzoyl groups
The uniqueness of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 lies in its stable isotope labeling and the presence of 4-chlorobenzoyl groups, which confer specific chemical properties and reactivity.
Biological Activity
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a modified nucleoside derivative of cytidine, notable for its potential biological activities, particularly in antiviral and anticancer research. This compound features three 4-chlorobenzoyl groups attached to the ribose sugar, enhancing its stability and biological efficacy compared to unmodified nucleosides. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H21Cl3N4O8
- Molecular Weight : Approximately 663.89 g/mol
- Structure : The compound's structure allows for various chemical reactivities, including nucleophilic substitutions and hydrolysis under specific conditions.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. Its mechanism involves interference with viral replication by disrupting nucleic acid synthesis. This is facilitated by the compound's ability to mimic natural substrates, allowing it to compete effectively with them for binding to viral polymerases.
Anticancer Activity
The compound has also shown promise in cancer research. It can modulate gene expression and induce apoptosis in various cancer cell lines. The structural modifications contribute to its ability to inhibit DNA methyltransferases, which are crucial for cancer cell proliferation and survival .
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against a range of cancer cell lines, including leukemia and solid tumors. It was effective in reducing cell viability and promoting programmed cell death (apoptosis) through upregulation of pro-apoptotic factors.
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to enzymes involved in nucleotide metabolism and RNA polymerases. Techniques such as surface plasmon resonance have been utilized to measure these interactions, confirming the compound's ability to compete with natural substrates.
-
Case Study Examples :
- A study involving human leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
- Another investigation into its antiviral effects showed a marked reduction in viral load in infected cell cultures treated with various concentrations of the compound.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound | Structural Modifications | Primary Use |
---|---|---|
This compound | Three chlorobenzoyl groups | Antiviral and anticancer research |
5-Azacytidine | None | Cancer therapy |
Cytarabine | Ribose sugar modification | Leukemia treatment |
Decitabine | Different protective groups | Demethylating agent |
This table highlights how the unique structural features of this compound may confer distinct biological properties compared to other related compounds.
Properties
Molecular Formula |
C29H21Cl3N4O8 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1/i33+1,34+1,35+1,36+1 |
InChI Key |
PDEGTVKZIHQCML-INKLVVCYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)[15N]3C=[15N]C(=[15N]C3=O)[15NH2])OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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